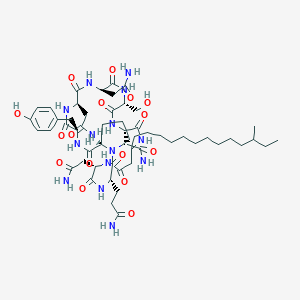
2-(2,4-Dinitrobenzyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DNBP involves a series of chemical reactions that construct the compound from simpler starting materials. Although specific synthesis routes can vary, the general approach may involve the formation of the dinitrobenzyl group followed by its attachment to the pyridine ring. The detailed synthesis process is not outlined in the provided literature, indicating that this area may benefit from further research to elucidate efficient synthesis methods.
Molecular Structure Analysis
The molecular structure of DNBP has been elucidated through various spectroscopic and computational methods. Studies involving vibrational spectra and ab initio calculations have revealed significant details about the molecular geometry and electronic structure of DNBP. The dihedral angle between the benzene and pyridine ring planes, as well as the orientation of nitro groups, plays a crucial role in the compound's photochromic behavior. The crystal structure of DNBP and its phototautomer has been directly observed, providing valuable insights into the compound's structural dynamics upon light absorption (Andreev et al., 2003) (Naumov et al., 2002).
Chemical Reactions and Properties
DNBP exhibits photochromism, which involves reversible structural changes upon exposure to light. This is attributed to a photo-induced proton transfer mechanism, where the compound switches between different tautomeric forms. These transformations result in a change in the compound's color, demonstrating potential for applications in various optical devices. The exact pathways and intermediates of these photochromic transformations have been a subject of detailed investigation, revealing complex mechanisms involving multiple steps and species (Klemm et al., 1978).
Physical Properties Analysis
The physical properties of DNBP, such as its crystalline structure and phase behavior, are crucial for understanding its functionality in potential applications. Studies have shown that DNBP forms monoclinic crystals, with specific geometric parameters that facilitate its unique photochromic reactions. The stability of these crystals and their response to light exposure are integral to the compound's utility in photochromic systems (Seff & Trueblood, 1968).
Chemical Properties Analysis
The chemical properties of DNBP, particularly its reactivity and interaction with light, are fundamentally linked to its photochromic behavior. Investigations into the photochromism of DNBP have highlighted the role of nitro groups in facilitating proton transfer upon light absorption. The dynamics of this process and the resulting changes in the compound's electronic structure are key to its applications in optical materials (Ziane et al., 1999).
Applications De Recherche Scientifique
Photochromic Properties :
- The compound exhibits color changes upon light exposure, a phenomenon known as photochromism. This has been observed in both crystal and solution forms (Wettermark, 1962).
- Laser absorption spectroscopy revealed the presence of two colored transients in the spectral ranges of 390–410 nm and 510–580 nm, attributed to different forms of the compound (Klemm, Klemm, Graness, & Kleinschmidt, 1978).
Molecular Structure and Tautomerization :
- The NH→CH tautomerization process in crystals was investigated, showing an absence of trivial molecular structure-reactivity correlation, with neighboring molecules participating in the proton transfer process (Khatib, Tal, Godsi, Peskin, & Eichen, 2000).
- The molecular structure of its photo-induced ‘enamine’ NH tautomer was studied using vibrational spectra and ab initio calculations (Andreev, Schrader, Hristozova, Delchev, Petrov, & Rademacher, 2003).
Proton Transfer Mechanisms :
- Investigations have shown that the photochromism involves photoinduced proton transfer, leading to a metastable colored tautomer. Two competitive proton transfer routes were identified: a fast direct route and a slower thermally activated one (Ziane, Casalegno, & Corval, 1999).
- A light-activated proton shuttle application was suggested due to the compound's photochromic tautomerism, with irradiation yielding enamine and conjugate base forms (Goeschen, Herges, Richter, Tokarczyk, & Wirz, 2009).
Synthesis and Applications :
- New benzylpyridines were synthesized as potential photochromic compounds for optical transmission materials (Heynderickx, Samat, & Guglielmetti, 2001).
- The compound's photochromic and luminescence properties were studied when dispersed in polymer films, demonstrating its potential in electronic states and photochromic reactions (Shinohara, Takeda, Ooike, & Kurita, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(12(8-11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFNJVINGIUTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061569 | |
| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-((2,4-Dinitrophenyl)methyl)pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dinitrobenzyl)pyridine | |
CAS RN |
1151-97-9 | |
| Record name | 2-[(2,4-Dinitrophenyl)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-((2,4-dinitrophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,4-dinitrophenyl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)


